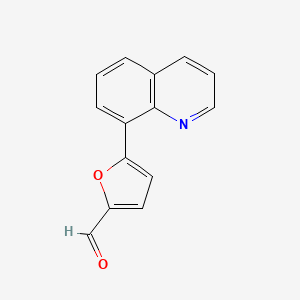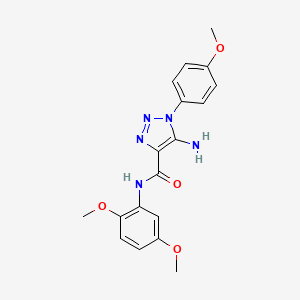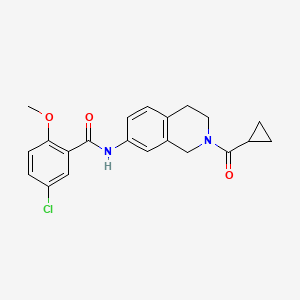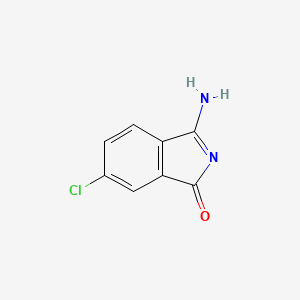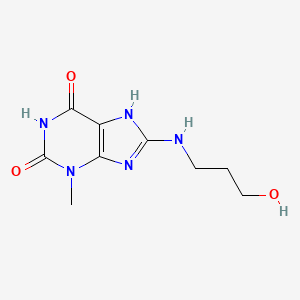
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione, also known as Tris-HCl, is a commonly used buffer in biochemical and molecular biology experiments. It is a white crystalline powder that is highly soluble in water and has a pH range of 7.0-9.0. Tris-HCl is widely used in various applications such as DNA and RNA extraction, protein purification, and enzyme assays.
Mécanisme D'action
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione acts as a buffer by maintaining a stable pH environment. It has a pKa value of 8.1, which means that it can act as a weak base or a weak acid depending on the pH of the solution. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione neutralizes the acidic or basic components of the solution, thereby maintaining a stable pH environment. The stability of pH is crucial in many biochemical and molecular biology experiments as it affects the activity of enzymes, proteins, and nucleic acids.
Biochemical and Physiological Effects:
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has no significant biochemical or physiological effects on living organisms. It is considered safe for use in laboratory experiments and has no toxic effects on cells or tissues. However, it is important to note that 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can interfere with certain assays and experiments, especially those that are sensitive to changes in pH.
Avantages Et Limitations Des Expériences En Laboratoire
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has several advantages for use in laboratory experiments. It has a wide pH range of 7.0-9.0, which makes it suitable for various applications. It is highly soluble in water, which makes it easy to prepare and use. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is also relatively inexpensive compared to other buffers. However, 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has some limitations. It is not suitable for experiments that require a pH below 7.0 or above 9.0. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can also interfere with certain assays and experiments that are sensitive to changes in pH.
Orientations Futures
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has been extensively used in various scientific research applications. However, there are still several areas where 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can be further explored. One such area is the development of new and improved buffers that can maintain a stable pH environment over a wider pH range. Another area is the development of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione analogs that can be used in specific applications. Additionally, the effects of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione on certain assays and experiments can be further studied to identify potential limitations and solutions. Overall, 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is a versatile and essential reagent in many biochemical and molecular biology experiments, and its future applications and developments are promising.
Méthodes De Synthèse
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can be synthesized by reacting Tris base (2-amino-2-(hydroxymethyl)propane-1,3-diol) with hydrochloric acid (HCl) in water. The reaction produces 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione and water as by-products. The reaction is carried out at room temperature and the resulting solution is filtered and dried to obtain 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione in its pure form. The purity of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is widely used in various scientific research applications. It is commonly used as a buffer in DNA and RNA extraction, protein purification, and enzyme assays. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is also used in electrophoresis to maintain a stable pH environment for the separation of DNA, RNA, and proteins. It is also used in western blotting, immunohistochemistry, and immunofluorescence experiments. 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is an essential reagent in many molecular biology and biochemistry experiments.
Propriétés
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-14-6-5(7(16)13-9(14)17)11-8(12-6)10-3-2-4-15/h15H,2-4H2,1H3,(H2,10,11,12)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFKIOWUGKYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

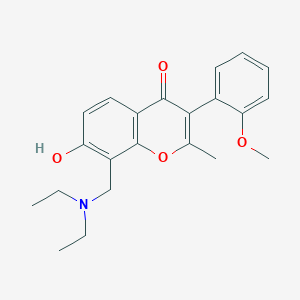
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2631316.png)

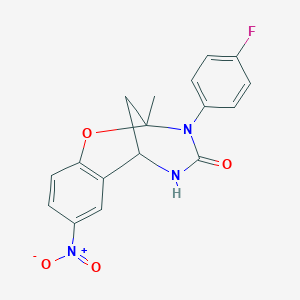
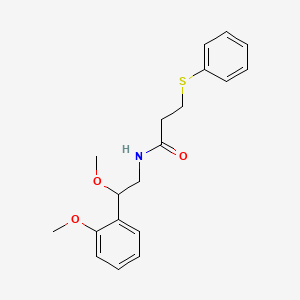
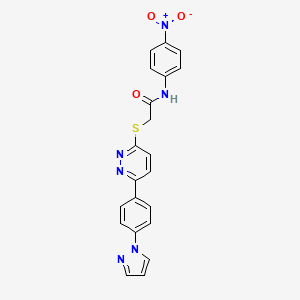
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)
